Electronic Properties vs. ABMP
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant differences in the electronic properties of AMMP compared to the closely related analog ABMP [1]. The HOMO-LUMO energy gap, a measure of kinetic stability and reactivity, was calculated to be 5.18 eV for AMMP, while for ABMP, it is 4.94 eV [2]. Furthermore, the first-order hyperpolarizability (β0), which is relevant for nonlinear optical applications, was computed to be 1.21 × 10⁻³⁰ esu for AMMP, which is 1.4 times greater than that of ABMP (0.86 × 10⁻³⁰ esu) [2].
| Evidence Dimension | Electronic Properties |
|---|---|
| Target Compound Data | HOMO-LUMO gap = 5.18 eV; Hyperpolarizability (β0) = 1.21 × 10⁻³⁰ esu |
| Comparator Or Baseline | 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP): HOMO-LUMO gap = 4.94 eV; Hyperpolarizability (β0) = 0.86 × 10⁻³⁰ esu |
| Quantified Difference | Δ HOMO-LUMO gap = 0.24 eV; β0 ratio AMMP/ABMP = 1.4 |
| Conditions | DFT/B3LYP/6-311++G(d,p) level of theory in gas phase |
Why This Matters
The larger HOMO-LUMO gap for AMMP indicates greater kinetic stability, which can be a critical factor for long-term storage and consistent reactivity in synthetic applications.
- [1] Pandey, A. K., et al. (2015). Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 192-204. doi:10.1016/j.saa.2014.09.014 View Source
- [2] Pandey, A. K., et al. (2015). Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 192-204. (Data extracted from Table 4 and Section 3.5) View Source
